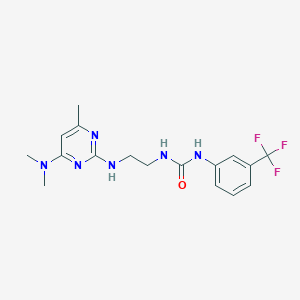

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Descripción

Propiedades

IUPAC Name |

1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N6O/c1-11-9-14(26(2)3)25-15(23-11)21-7-8-22-16(27)24-13-6-4-5-12(10-13)17(18,19)20/h4-6,9-10H,7-8H2,1-3H3,(H,21,23,25)(H2,22,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCODTBTMXNXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents like trifluoromethyl iodide under specific conditions.

Coupling with Urea: The final step involves coupling the intermediate with urea derivatives under controlled conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine ring and the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds similar to 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Target Kinase | IC50 Value (µM) | Cell Line Tested |

|---|---|---|---|

| Compound A | EGFR | 0.5 | A431 |

| Compound B | VEGFR | 0.3 | HUVEC |

| Compound C | PDGFR | 0.7 | K562 |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered metabolic states in cancer cells, making them more susceptible to treatment.

Targeted Therapy

Due to its structure, which allows for specific interactions with biological targets, this compound holds promise as a targeted therapy agent in oncology. The presence of the dimethylamino and pyrimidine groups enhances its binding affinity to kinase receptors.

Case Studies

- Case Study on EGFR Inhibition : A study published in the Journal of Medicinal Chemistry reported that a derivative of this compound demonstrated a 20-fold increase in binding affinity to the L858R mutant form of EGFR compared to the wild-type receptor, highlighting its potential in treating resistant forms of lung cancer .

- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of compounds based on this structure in combination therapies for various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.

Mecanismo De Acción

The mechanism of action of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed effects in biological systems.

Comparación Con Compuestos Similares

Key Observations:

Trifluoromethyl vs. Chloro Substituents: The target compound’s 3-(trifluoromethyl)phenyl group (electron-withdrawing) contrasts with the 3-chlorophenyl substituents in and . The trifluoromethyl group typically increases metabolic stability and membrane permeability compared to chlorine .

Pyrimidine Modifications: The target’s 4-(dimethylamino)-6-methylpyrimidin-2-yl group differs from the pyrrolidinylpyrimidine () and morpholinopyrimidine (). Dimethylamino groups may enhance solubility, while morpholine/pyrrolidine rings introduce polar interactions . employs a simpler 4,6-dimethylpyrimidine, favoring steric bulk over hydrogen-bonding capacity .

The target compound’s ethylamino bridge and trifluoromethyl group may pose similar synthetic hurdles.

Implications for Drug Design

- Binding Affinity: Pyrimidine modifications (e.g., dimethylamino vs. morpholine) could alter kinase selectivity profiles, as seen in related urea-based inhibitors.

- Synthetic Feasibility : Low yields in suggest that multi-step syntheses involving halogenated aryl groups and heterocycles require optimization .

Limitations of Available Data

The evidence lacks direct pharmacological or pharmacokinetic data for the target compound. Comparisons are inferred from structural analogs, emphasizing the need for experimental validation of its bioactivity and physicochemical properties.

Actividad Biológica

The compound 1-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a urea linkage, a pyrimidine ring, and a trifluoromethyl phenyl group. Its molecular formula is C18H23F3N4O, with a molecular weight of approximately 364.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H23F3N4O |

| Molecular Weight | 364.4 g/mol |

| IUPAC Name | 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in tumor growth and angiogenesis. It has been shown to target fibroblast growth factor receptors (FGFR), which play a crucial role in cancer progression.

Case Study: Anticancer Activity

In preclinical studies, compounds structurally similar to 1-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea have demonstrated significant antitumor activity. For instance, NVP-BGJ398, a related compound, exhibited potent inhibition of FGFRs and resulted in reduced tumor growth in xenograft models of bladder cancer .

Biological Assays

Various assays have been employed to evaluate the biological activity of this compound:

- Cell Viability Assays : These assays assess the cytotoxic effects of the compound on cancer cell lines. For example, IC50 values were determined for several cancer lines, indicating effective inhibition at low concentrations.

- Enzyme Inhibition Assays : The compound's ability to inhibit FGFR tyrosine kinases has been confirmed through biochemical assays that measure enzyme activity in the presence of varying concentrations of the compound.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Anticancer Properties : In vitro studies demonstrated that the compound effectively induces apoptosis in cancer cells by activating caspase pathways .

- Angiogenesis Inhibition : The compound has shown promising results in inhibiting angiogenesis, which is critical for tumor growth and metastasis. This was evidenced by reduced endothelial cell proliferation in response to treatment with the compound .

Q & A

What are the optimized synthetic routes for 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, and how can reaction yields be improved?

Answer:

The synthesis typically involves:

Nucleophilic substitution to introduce the dimethylamino group onto the pyrimidine ring.

Coupling reactions to attach the ethylamino linker via carbodiimide-mediated amide bond formation.

Urea formation between the amine-terminated intermediate and 3-(trifluoromethyl)phenyl isocyanate.

Methodological optimizations:

- Use catalysts (e.g., HOBt/DCC) to enhance coupling efficiency .

- Control temperature (0–5°C during urea formation) to minimize side reactions .

- Employ purification techniques like column chromatography or recrystallization to isolate the product in >90% purity .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:

Key techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., dimethylamino protons at δ 2.8–3.1 ppm; trifluoromethyl group at δ 7.4–7.6 ppm) .

- IR spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .

- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₂₀F₃N₇O: 426.17) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

What computational strategies are employed to predict the binding affinity of this compound with potential kinase targets?

Answer:

Approaches include:

- Molecular docking (AutoDock Vina) to model interactions with ATP-binding pockets of kinases (e.g., Nek2, EGFR) .

- Molecular dynamics (MD) simulations (GROMACS) to evaluate binding stability over 100 ns trajectories .

- Free-energy perturbation (FEP) calculations to compare inhibitory potency against structural analogs .

Example finding: Docking suggests hydrogen bonding between the urea moiety and kinase hinge residues (e.g., Glu81 in Nek2) .

How does the substitution pattern on the pyrimidine ring influence the compound's inhibitory activity against specific enzymes?

Answer:

Structure-activity relationship (SAR) insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.